molecular formula C12H12ClNO B14235644 1-Benzyl-2-hydroxypyridin-1-ium chloride CAS No. 398139-87-2

1-Benzyl-2-hydroxypyridin-1-ium chloride

Cat. No.: B14235644
CAS No.: 398139-87-2
M. Wt: 221.68 g/mol
InChI Key: ITKOQZJKKHZQPJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-hydroxypyridin-1-ium chloride is a pyridinium salt characterized by a benzyl group at the 1-position and a hydroxyl group at the 2-position of the pyridinium ring, with chloride as the counterion.

Properties

CAS No.

398139-87-2

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

1-benzylpyridin-1-ium-2-ol;chloride

InChI

InChI=1S/C12H11NO.ClH/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11;/h1-9H,10H2;1H

InChI Key

ITKOQZJKKHZQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-hydroxypyridin-1-ium chloride typically involves the alkylation of 2-hydroxypyridine with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction methods .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-hydroxypyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Structural and Functional Differences

  • This group also introduces acidity, as the hydroxyl proton may dissociate in solution. Imine Group (CAS 83441-26-3): The 2-imine substituent (NH) allows for tautomerization between imine and enamine forms, which could influence reactivity in synthesis or biological systems . Methyl Group (CAS 68909-18-2): The 1-methyl group increases steric bulk, possibly reducing intermolecular interactions and solubility in polar solvents .
  • Hydrogen Bonding and Crystal Packing: The hydroxyl-containing target compound is expected to form O–H⋯Cl hydrogen bonds, similar to the N–H⋯Cl interactions observed in 2-(benzoylaminomethyl)pyridinium chloride, which forms pseudo-dimers . In contrast, the methyl-substituted analog lacks hydrogen-bond donors, leading to weaker intermolecular forces.

Physicochemical Properties

  • Solubility: Hydroxyl and imine derivatives likely exhibit higher solubility in polar solvents (e.g., water, methanol) due to ionic character and hydrogen-bonding capacity. Methyl-substituted analogs may prefer organic solvents.
  • Thermal Stability : The hydroxyl group’s hydrogen bonding could improve thermal stability compared to methyl derivatives, which lack such interactions.

Analytical Tools for Structural Characterization

Key software used to analyze these compounds includes:

  • SHELX and OLEX2 : For crystal structure determination and refinement, particularly for hydrogen-bonding patterns .
  • Mercury CSD : To visualize crystal packing and compare intermolecular interactions across analogs .

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